molecular formula C21H22FN5S.2HCl B1191914 DBM 1285 dihydrochloride

DBM 1285 dihydrochloride

Cat. No. B1191914
M. Wt: 468.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

p38 MAPK inhibitor. Supresses p38 phosphorylation and LPS-induced TNF-α production in macrophages and in vivo. Attenuates zymosan-induced inflammation and adjuvant-induced arthritis in murine models. Orally active.

Scientific Research Applications

Disinfection By-Products (DBPs) Research

DBM 1285 dihydrochloride is relevant in the context of disinfection by-products (DBPs) research. DBPs are compounds formed when disinfectants like chlorine react with organic and inorganic matter in water. Studies in this area focus on the identification, formation, and potential health impacts of these by-products.

  • Carcinogenic Potential Analysis : A study by Woo et al. (2002) conducted an in-depth analysis of the carcinogenic potential of various DBPs, including those structurally similar to this compound, to prioritize research and testing efforts (Woo et al., 2002).

  • Measurement and Stability in Water Systems : Research by Wahman et al. (2019) investigated the measurement bias and stability of chlorinated cyanurates, related to this compound, in drinking water systems. This study informs practical considerations like residual chlorine stability and disinfectant byproduct formation (Wahman et al., 2019).

  • Occurrence and Formation of New DBPs : A survey by Krasner et al. (2006) looked at the occurrence of new DBPs in the United States, including those related to this compound. This study aimed to gather occurrence data for prioritizing future health effects studies (Krasner et al., 2006).

  • Toxicological Evaluation of DBP Mixtures : Pressman et al. (2010) developed a procedure for producing chlorinated drinking water concentrate for animal toxicology experiments. This study included comprehensive identification and quantification of DBPs, informing toxicological evaluations of complex DBP mixtures (Pressman et al., 2010).

Chemical Synthesis and Properties

This compound is also studied in the context of chemical synthesis and properties.

  • Synthesis and Self-Association Properties : Tobe et al. (1996, 2002) synthesized diethynylbenzene macrocycles (DBMs), which include functional groups related to this compound. They investigated the self-association properties in solution, contributing to the understanding of macrocyclic chemistry and interactions (Tobe et al., 1996), (Tobe et al., 2002).

properties

Molecular Formula

C21H22FN5S.2HCl

Molecular Weight

468.42

SMILES

FC1=CC=C(C(N=C2C3CCNCC3)=C(S2)C4=NC(NC5CC5)=NC=C4)C=C1.Cl.Cl

synonyms

N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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